molecular formula C15H11N3O B7942931 3-Amino-5-phenyl-1,4-benzodiazepin-2-one

3-Amino-5-phenyl-1,4-benzodiazepin-2-one

Cat. No.: B7942931
M. Wt: 249.27 g/mol
InChI Key: DHFJIKIXEQKITR-UHFFFAOYSA-N
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Description

3-Amino-5-phenyl-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its wide range of pharmacological effects. Benzodiazepines are commonly used for their anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound has been studied for its potential therapeutic applications, including its role as a γ-secretase inhibitor, which is relevant in the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenyl-1,4-benzodiazepin-2-one typically involves the formation of the benzodiazepine ring system through a series of chemical reactions. One common method starts with the acylation of 2-amino-5-phenylbenzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction in the presence of ammonia . Another approach involves the use of isocyanide reagents to form imidazobenzodiazepine intermediates, which are then converted to the desired benzodiazepine structure .

Industrial Production Methods

Industrial production methods for benzodiazepines often utilize continuous flow chemistry to enhance efficiency and scalability. This approach allows for the continuous synthesis of benzodiazepines from aminobenzophenones, reducing the reaction time and improving yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-phenyl-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3-Amino-5-phenyl-1,4-benzodiazepin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-phenyl-1,4-benzodiazepin-2-one is unique due to its potential role as a γ-secretase inhibitor, which is not a common feature among other benzodiazepines. This makes it particularly interesting for research in Alzheimer’s disease treatment .

Properties

IUPAC Name

3-amino-5-phenyl-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFJIKIXEQKITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC(=O)C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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